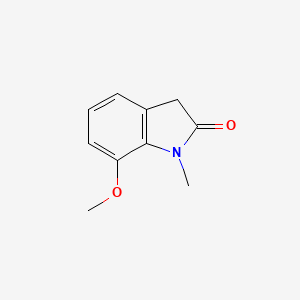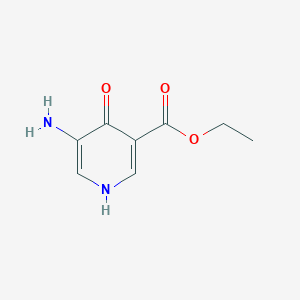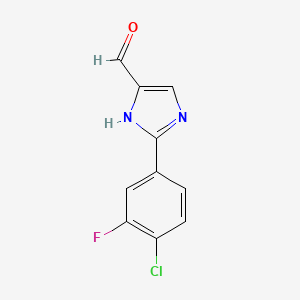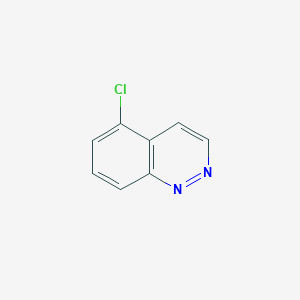
5-Chlorocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorocinnoline is a nitrogen-containing heterocyclic compound with the molecular formula C8H5ClN2 It is a derivative of cinnoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorocinnoline can be achieved through several methods. One common approach involves the chlorination of cinnoline. This process typically uses chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination.
Another method involves the cyclization of appropriate precursors. For example, starting with 2-chlorobenzaldehyde and hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst, can yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also include steps for purification, such as recrystallization or distillation, to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Chlorocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: Oxidation of this compound can lead to the formation of cinnoline N-oxides.
Reduction Reactions: Reduction can convert this compound to its corresponding amine derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of 5-aminocinnoline or 5-thiocinnoline.
Oxidation: Formation of cinnoline N-oxides.
Reduction: Formation of 5-aminocinnoline.
Scientific Research Applications
5-Chlorocinnoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chlorocinnoline involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, inhibiting their activity. The chlorine atom enhances its ability to penetrate cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cinnoline: The parent compound without the chlorine substitution.
4-Chlorocinnoline: Chlorine substitution at the 4th position.
Pyridazine: A similar diazine compound with different ring fusion.
Uniqueness
5-Chlorocinnoline is unique due to the specific position of the chlorine atom, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
Molecular Formula |
C8H5ClN2 |
|---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
5-chlorocinnoline |
InChI |
InChI=1S/C8H5ClN2/c9-7-2-1-3-8-6(7)4-5-10-11-8/h1-5H |
InChI Key |
MSJFMAQLWNYCTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=N2)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile](/img/structure/B13664263.png)
![2-(3,4-Dichlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13664269.png)
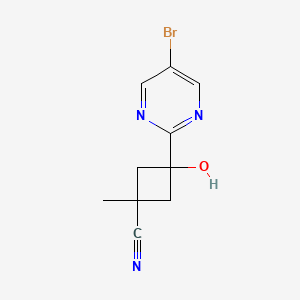

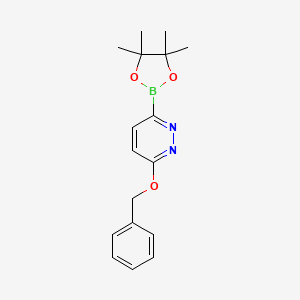
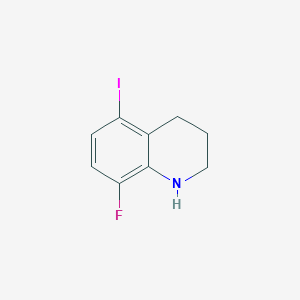

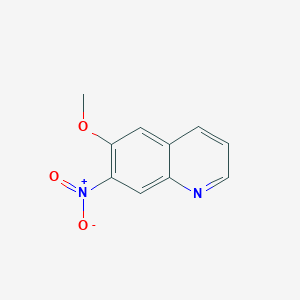
![3-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13664332.png)
